Product packaging for N-(1,2-oxazol-4-yl)pyridine-4-carboxamide(Cat. No.:CAS No. 1396638-02-0)

N-(1,2-oxazol-4-yl)pyridine-4-carboxamide

Cat. No.: B2603837
CAS No.: 1396638-02-0
M. Wt: 189.174
InChI Key: LWGKPYAPPMLHET-UHFFFAOYSA-N
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Description

Significance of Oxazole-Carboxamide Scaffolds in Modern Medicinal Chemistry and Chemical Biology

The oxazole-carboxamide scaffold is a cornerstone in the field of medicinal chemistry due to its versatile biological activity and structural properties. nih.govtandfonline.com Oxazoles are five-membered heterocyclic aromatic rings containing both an oxygen and a nitrogen atom. tandfonline.com This structure is considered a "bioisostere" of other critical chemical motifs like imidazoles and thiazoles, meaning it can often replace them in a molecule to improve pharmacological properties without losing the desired biological activity. researchgate.netrsc.org The oxazole (B20620) nucleus is present in numerous natural products and has been incorporated into a variety of synthetic drugs approved by the FDA. researchgate.net

The inherent chemical properties of the oxazole ring allow it to interact with a wide range of biological targets, such as enzymes and receptors, through various non-covalent bonds. tandfonline.comrsc.org This flexibility makes it an attractive platform for drug discovery. nih.gov Researchers have successfully developed oxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antidiabetic properties. researchgate.netresearchgate.net

The carboxamide linker (-CONH-) plays a crucial role in connecting the oxazole ring to other parts of a molecule, such as a pyridine (B92270) ring in the case of N-(1,2-oxazol-4-yl)pyridine-4-carboxamide. This linker is not merely a spacer; its ability to form hydrogen bonds is often critical for a molecule's ability to bind to its biological target. The combination of an oxazole ring with a carboxamide linker creates a scaffold that has proven to be particularly fruitful in identifying new lead compounds for drug development. nih.govnih.gov For instance, series of oxazolone (B7731731) carboxamides have been identified as potent inhibitors of acid ceramidase, an enzyme implicated in certain lysosomal storage diseases. nih.gov

Overview of Research Trajectories for this compound and its Analogues

Research into this compound and its analogues focuses on synthesizing and evaluating new derivatives to explore and optimize their therapeutic potential. The term 1,2-oxazole is synonymous with isoxazole (B147169), and the isoxazole-carboxamide core is a subject of significant scientific investigation. nih.govresearchgate.netnih.gov Research trajectories typically involve systematic modifications of the three main components of the molecule: the isoxazole ring, the pyridine ring, and the connecting carboxamide group.

One major area of research is in oncology. Studies have shown that isoxazole-carboxamide derivatives can exhibit potent antiproliferative activity against various cancer cell lines. nih.govresearchgate.net A common strategy involves synthesizing a series of compounds where different chemical groups are attached to the isoxazole or an associated phenyl ring. The goal is to understand the structure-activity relationship (SAR)—how specific chemical changes affect the compound's anticancer potency. nih.gov For example, research has demonstrated that substituting a phenyl ring on the isoxazole with halogen atoms can influence the compound's effectiveness against specific cancer cells like MCF-7. nih.gov

Another promising research direction is in the field of neuroscience and pain management. nih.gov Isoxazole-4-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in pain signaling pathways. nih.gov Electrophysiological studies on specific analogues have shown they can potently inhibit AMPA receptor activity, highlighting their potential as non-opioid analgesics for chronic inflammatory pain. nih.gov

Furthermore, the pyridine half of the molecule is also a frequent target for modification. Pyridine-carboxamide analogues are known to possess a wide array of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.net Research in this area explores how substitutions on the pyridine ring can lead to the development of new agents to combat bacterial infections, including those resistant to current treatments. researchgate.net

The general research approach involves creating libraries of analogues by varying substituents on both the isoxazole and pyridine rings and then screening them for activity against specific biological targets. This systematic exploration allows scientists to identify compounds with enhanced potency, selectivity, and improved drug-like properties.

Research Data on Isoxazole-Carboxamide Analogues

The following table summarizes the anticancer activity of a series of synthesized 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives against various cancer cell lines, as reported in scientific literature. The activity is presented as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundSubstituent on Carboxamide NitrogenB16F1 IC₅₀ (µM)Colo205 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
2a4-chlorophenyl42.939.187.55>100
2b4-bromophenyl2.0114.0115.1119.74
2c4-(2-methoxyphenoxy)phenyl1.5112.0112.7115.71
2d4-phenoxyphenyl1.3110.0111.0113.01
2e4-(trifluoromethoxy)phenyl0.0810.1110.1112.11
2f4-tert-butylphenyl1.119.0110.0111.01

Data sourced from a study on phenyl-isoxazole-carboxamide derivatives as anticancer agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2 B2603837 N-(1,2-oxazol-4-yl)pyridine-4-carboxamide CAS No. 1396638-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,2-oxazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(7-1-3-10-4-2-7)12-8-5-11-14-6-8/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGKPYAPPMLHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of N 1,2 Oxazol 4 Yl Pyridine 4 Carboxamide

Signaling Pathway Perturbations:

No literature was found that describes the effects of N-(1,2-oxazol-4-yl)pyridine-4-carboxamide on any intracellular signaling pathways.

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Pharmacophoric Features of the N-(1,2-oxazol-4-yl)pyridine-4-carboxamide Scaffold

The this compound scaffold is composed of three key pharmacophoric elements: a pyridine (B92270) ring, an oxazole (B20620) ring, and a central carboxamide linker. Each of these components plays a crucial role in the molecule's interaction with biological targets.

The pyridine ring often acts as a hydrogen bond acceptor through its nitrogen atom and can engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket. researchgate.net The nitrogen atom in the pyridyl system is critical in modulating enzyme activity and thereby influencing the biological properties of the derivatives. researchgate.net The electron-withdrawing nature of the pyridine ring can also significantly influence the properties of the entire molecule.

The oxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. semanticscholar.orgnih.gov It is a versatile moiety in medicinal chemistry, known to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. nih.gov The oxazole nucleus is considered a valuable scaffold in drug discovery due to its structural and chemical diversity. nih.gov The hydrogen atoms on the oxazole ring have different levels of acidity, with the order being C2 > C5 > C4, which can influence interactions with target sites. semanticscholar.org

The carboxamide linker (-CONH-) is a crucial structural unit that connects the pyridine and oxazole rings. This linker is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong, directional interactions with amino acid residues in a target protein, which is often essential for potent biological activity. nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modification of the substituents on the this compound scaffold has been a key strategy to modulate its biological activity, selectivity, and pharmacokinetic properties.

The pyridine ring offers several positions for substitution, and modifications at these sites can significantly impact biological efficacy. SAR studies on analogous pyrazole (B372694) carboxamide fungicides reveal important trends that can be extrapolated to the this compound scaffold. For instance, in a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, the introduction of halogen substituents on the pyridine ring was explored. researchgate.net

Compounds bearing a bromo-substituent, such as 1-Methyl-N-(5-bromopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, demonstrated notable antifungal activity. researchgate.net Similarly, the presence of a chloro group, as seen in N-(2-Chloropyridin-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, also conferred activity. researchgate.net These findings suggest that electron-withdrawing groups on the pyridine moiety can be favorable for certain biological activities.

Compound IDPyridine Ring Substituent (Analogous Pyrazole Series)Biological Activity (Fungicidal)
6b 5-Bromo (on pyridin-2-yl)Moderate
6l 2-Bromo (on pyridin-4-yl)Moderate
10b 2-Chloro (on pyridin-4-yl)Moderate

Data derived from an analogous series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides. researchgate.net

The oxazole ring presents positions (primarily C2 and C5) where substituent introduction can tune the molecule's properties. In related heterocyclic structures, modifications on this ring system have profound effects on activity. For example, studies on 3,5-disubstituted isoxazolines (a related 1,2-azole) as anti-tuberculosis agents showed that optimizing the C5 position with groups like piperazyl-ureas and piperazyl-carbamates led to improved activity. nih.gov This highlights the importance of the substituent's size, polarity, and hydrogen bonding capacity at this position.

While direct SAR data for the this compound is limited, research on other oxazole-containing compounds indicates that the C2 and C5 positions are key sites for modification. semanticscholar.org For instance, the synthesis of 5-substituted oxazoles is a common strategy in medicinal chemistry to explore new interactions with target receptors. nih.gov In a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides, a structurally related class, varying the aryl group attached to the five-membered thiazole (B1198619) ring led to a range of antimicrobial activities. hilarispublisher.com Compounds with electron-withdrawing groups like nitro or chloro on the aryl ring showed significant activity. hilarispublisher.comresearchgate.net

Compound IDAryl Substituent on Thiazole Ring (Analogous Thiazole Series)Biological Activity (Antibacterial MIC, µg/mL)
IIc 4-Chlorophenyl12.5-25
IIj 4-Nitrophenyl12.5-25
IIa Phenyl (unsubstituted)50-100

Data derived from an analogous series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides. hilarispublisher.com

The carboxamide linker is fundamental to the structural integrity and biological activity of the scaffold, primarily through its hydrogen bonding capabilities. While this group is often conserved, its replacement with bioisosteres can be a valid strategy to improve pharmacokinetic properties, such as metabolic stability. chemrxiv.org Bioisosteres are functional groups that possess similar physicochemical properties and can produce comparable biological effects. uniroma1.it

For example, replacing a metabolically labile amide bond with a more stable 1,2,3-triazole linker has been shown to improve the in vivo stability of drug candidates while maintaining high target affinity. chemrxiv.org Other potential bioisosteric replacements for the carboxamide group include tetrazoles and acyl sulfonamides. nih.gov However, such modifications can lead to a significant loss of activity if the specific hydrogen bond donor/acceptor pattern of the amide is critical for binding to the target. nih.govresearchgate.net In some cases, modification of the carboxamide group resulted in a considerable decrease or complete loss of activity. researchgate.net

Design Principles for Optimized this compound Derivatives

Based on SAR studies of this scaffold and related heterocyclic amides, several design principles emerge for developing optimized derivatives.

Conservation of the Core Scaffold : The pyridine-carboxamide-oxazole framework is essential. The pyridine and oxazole rings provide the necessary steric and electronic properties for target recognition, while the carboxamide linker acts as a critical anchor through hydrogen bonding. nih.gov

Strategic Substitution on Aromatic Rings : The introduction of small, electron-withdrawing substituents, such as halogens (Cl, Br), on the pyridine ring appears to be a favorable strategy for enhancing the biological activity of certain classes of compounds. researchgate.net Similarly, decorating the oxazole ring, likely at the C5 position, with groups capable of forming additional interactions (e.g., hydrogen bonds, hydrophobic contacts) can lead to significant gains in potency. nih.gov

Judicious Use of Bioisosteres : While the carboxamide linker is generally crucial, its bioisosteric replacement should be considered to overcome specific liabilities like poor metabolic stability. chemrxiv.org The choice of a suitable bioisostere must carefully consider the required geometry and hydrogen-bonding patterns to maintain affinity for the biological target.

By applying these principles, medicinal chemists can rationally guide the structural modifications of the this compound scaffold to develop derivatives with improved potency, selectivity, and drug-like properties.

Pre Clinical Efficacy Evaluation of N 1,2 Oxazol 4 Yl Pyridine 4 Carboxamide Analogues

In Vitro Efficacy in Relevant Biological Models

Enzymatic Inhibition Assays (Detailed kinetic studies)

Analogues featuring the pyridine (B92270) carboxamide and oxazole (B20620) scaffolds have demonstrated potent and specific inhibition of various clinically relevant enzymes.

A series of pyridine carboxamide and carbothioamide derivatives were investigated as inhibitors of urease, a key enzyme in the pathogenesis of infections by bacteria like Helicobacter pylori. mdpi.comnih.gov Kinetic studies revealed that the most potent compound, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6), exhibited a competitive mode of inhibition. mdpi.com It displayed an IC50 value of 1.07 ± 0.043 µM, which was significantly more potent than the standard inhibitor, thiourea (B124793). nih.gov

In the realm of oncology, oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to the target compound class, were identified as potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2), a critical enzyme in tumor angiogenesis. nih.gov In silico analysis showed favorable binding energies and low inhibition constants (Ki), indicating a strong interaction with the enzyme's active site. nih.gov Similarly, pyridine-urea derivatives have also been identified as effective VEGFR-2 inhibitors, with some compounds showing IC50 values in the low micromolar range (3.93 ± 0.73 µM). nih.gov

Furthermore, imidazopyridine-based oxazole analogues have shown significant inhibitory potential against urease, with several compounds demonstrating IC50 values more potent than the thiourea standard. nih.gov For instance, certain analogues with hydroxyl, trifluoromethyl, or nitro substitutions displayed IC50 values as low as 5.68 ± 1.66 µM. nih.gov

Compound ClassTarget EnzymeKey Finding (IC50 / Ki)Mode of Inhibition
Pyridine Carbothioamide (Rx-6)Urease1.07 µMCompetitive
Pyridine-Urea derivative (8e)VEGFR-23.93 µMNot Specified
Imidazopyridine-Oxazole (4i)Urease5.68 µMNot Specified
Oxazolo[5,4-d]pyrimidineVEGFR-2Low Ki valuesNot Specified

Cell-Based Functional Assays (e.g., anti-inflammatory, anti-angiogenic, anti-tumor activity)

The therapeutic potential of these analogues has been further substantiated in various cell-based functional assays.

Anti-inflammatory Activity: Compounds with an oxazole scaffold have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous inflammatory diseases. nih.govnih.gov One such derivative, compound 32, effectively suppressed NLRP3-dependent IL-1β production and inflammatory cell death (pyroptosis) in THP-1 cells, with an IC50 value of 0.021 µM for IL-1β inhibition. nih.gov Additionally, certain pyridine acyl sulfonamide derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) derived prostaglandin (B15479496) E2 (PGE2) production in murine macrophage cell lines. drugbank.com

Anti-angiogenic Activity: The anti-angiogenic potential of these compounds has been demonstrated in ex-vivo models that mimic aspects of blood vessel formation. For example, novel oxazolo[5,4-d]pyrimidine derivatives have been noted for their potential to inhibit angiogenesis. nih.gov This is a critical process for tumor growth and metastasis.

Anti-tumor Activity: Numerous analogues have shown significant cytotoxic activity against a panel of human cancer cell lines. Novel oxazolo[5,4-d]pyrimidine derivatives were evaluated for their effects on lung (A549), breast (MCF7), and colon (LoVo, HT29) adenocarcinoma cell lines. nih.gov One derivative, compound 3g, was found to be particularly potent against the HT29 cell line with a half-maximal cytotoxic concentration (CC50) of 58.4 µM. nih.gov Pyridine-urea compounds also exhibited potent anti-proliferative activity against the MCF-7 breast cancer cell line, with one derivative (8e) showing an IC50 of 0.22 µM, making it substantially more active than doxorubicin (B1662922) and sorafenib (B1663141) in this assay. nih.gov Other 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed moderate cytotoxic activity against MCF-7 and K562 (leukemia) cell lines. nih.gov

Compound ClassAssay TypeCell Line / ModelKey Finding (IC50 / CC50)
Oxazole derivative (Compound 32)Anti-inflammatory (IL-1β inhibition)THP-10.021 µM
Pyridine-Urea derivative (8e)Anti-tumor (Cytotoxicity)MCF-7 (Breast Cancer)0.22 µM
Oxazolo[5,4-d]pyrimidine (3g)Anti-tumor (Cytotoxicity)HT29 (Colon Cancer)58.4 µM
Pyridine Acyl Sulfonamide (23)Anti-inflammatory (PGE2 inhibition)RAW 264.70.15 µM

Antimicrobial Activity Studies (Bactericidal/Fungicidal mechanisms)

Analogues of N-(1,2-oxazol-4-yl)pyridine-4-carboxamide have shown broad-spectrum antimicrobial activity, with investigations revealing diverse mechanisms of action.

A pyridine carboxamide derivative, MMV687254, was identified as a promising agent against Mycobacterium tuberculosis. nih.govnih.gov Mechanistic studies revealed it functions as a prodrug that requires hydrolysis by the mycobacterial amidase, AmiC, for its activation. nih.govnih.gov Interestingly, the compound exhibits a bacteriostatic effect in liquid cultures but becomes bactericidal within infected macrophages, a phenomenon linked to its ability to induce autophagy. nih.govnih.gov

Other classes of related compounds have also shown significant antimicrobial effects. N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides exhibited notable activity, with some derivatives showing a Minimum Inhibitory Concentration (MIC) as low as 1.56 µg/ml against S. aureus and 3.13 µg/ml against B. subtilis. researchgate.net Similarly, various oxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi like C. albicans. nih.govmdpi.com For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative were active against Gram-positive strains. nih.gov Pyridine-3-carboxamide analogs were found to be effective against the plant pathogen Ralstonia solanacearum, which causes bacterial wilt in tomatoes. nih.gov

Compound ClassOrganismActivity (MIC)Mechanism of Action
Pyridine Carboxamide (MMV687254)Mycobacterium tuberculosisBactericidal in macrophagesProdrug activated by AmiC amidase; induces autophagy
Pyridine-4-Carboxamide derivative (5g)S. aureus1.56 µg/mlNot Specified
Pyridine-4-Carboxamide derivative (5i)B. subtilis3.13 µg/mlNot Specified
1,3-Oxazole derivativeGram-positive bacteriaInhibition zones of 8-15 mmNot Specified
Pyridine-3-Carboxamide (4a)R. solanacearumHigh inhibitory activityInteraction with bacterial lectin

In Vivo Efficacy Studies in Animal Models (Non-Human)

Rodent Models of Disease (e.g., inflammatory, cancer, infectious disease, pain models)

The promising in vitro results for many oxazole and pyridine carboxamide analogues have been translated into significant efficacy in various non-human animal models of disease.

Infectious Disease Models: In a chronic mouse model of tuberculosis, an optimized lead molecule based on the pyridine carboxamide scaffold successfully inhibited the growth of M. tuberculosis in both the lungs and spleens of infected animals. nih.govnih.gov Another pyridine carboxamide, compound 10c, also caused a statistically significant reduction in bacterial colony-forming units (CFU) in the spleens of mice with tuberculosis. cuni.czresearchgate.net Similarly, an imidazo[1,2-a]pyridine (B132010) carboxyamide, ND-09759, demonstrated in vivo bactericidal activity against established M. tuberculosis infection comparable to first-line drugs. plos.org

Inflammatory Disease Models: The anti-inflammatory properties of these analogues have been confirmed in rodent models. An oxazole derivative, compound 32, demonstrated oral bioactivity in a lipopolysaccharide (LPS) challenge mouse model. nih.gov Furthermore, this compound attenuated kidney injury in a mouse model of adriamycin-induced glomerulonephritis, indicating its therapeutic potential for inflammatory kidney diseases. nih.govconsensus.app In a different study, N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides showed potent topical anti-inflammatory activity in a phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced mouse ear swelling test. nih.gov

Cancer Models: The anti-tumor effects of pyridine-containing compounds have been observed in murine xenograft models. A novel pyridine derivative, LHT-17-19, demonstrated both anti-tumor and anti-metastatic properties in syngeneic and patient-derived lung cancer xenograft models in mice. rrpharmacology.rucyberleninka.ru Another study on pyridine-2-carboxamide analogues as HPK1 inhibitors showed robust in vivo efficacy in murine colorectal cancer models (CT26 and MC38) when administered with an anti-PD-1 antibody. nih.gov Imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases were also efficacious in an ovarian cancer mouse xenograft model. novartis.com

Pharmacodynamic Markers and Efficacy Readouts in Pre-clinical Models

The in vivo efficacy of this compound analogues has been quantified using specific pharmacodynamic markers and efficacy readouts, providing clear evidence of their biological activity in preclinical models.

In infectious disease models of tuberculosis, the primary efficacy readout is the reduction in bacterial burden in target organs. For pyridine carboxamide derivatives, this was measured as a significant decrease in colony-forming units (CFU) in the lungs and spleens of infected mice compared to untreated controls. nih.govresearchgate.net

For inflammatory conditions, efficacy has been assessed through the modulation of key biomarkers. In a mouse model of glomerulonephritis, treatment with an oxazole-based NLRP3 inhibitor led to an improvement in the urine albumin-to-creatinine ratio (UACR), a critical marker of kidney function. nih.gov In an acute inflammation model, the same compound caused a dose-related suppression of plasma IL-1β levels following an LPS challenge. nih.gov In a mouse ear swelling model, the efficacy readout was the direct measurement of the reduction in edema. nih.gov

In the context of oncology, the most common efficacy readout is the inhibition of tumor growth. For pyridine derivatives tested in various xenograft models, efficacy was demonstrated by a significant reduction in tumor volume and weight. rrpharmacology.ru For a pyridine-2-carboxamide, this resulted in a tumor growth inhibition (TGI) of up to 94.3% in a CT26 colorectal cancer model. nih.gov

Compound ClassAnimal ModelPharmacodynamic Marker / Efficacy ReadoutResult
Pyridine CarboxamideChronic Mouse Model of TuberculosisReduction of bacterial CFU in lungs and spleenSignificant inhibition of M. tuberculosis growth
Oxazole Derivative (NLRP3 Inhibitor)Mouse Model of GlomerulonephritisUrine Albumin-to-Creatinine Ratio (UACR)Improved UACR, indicating attenuated kidney injury
Oxazole Derivative (NLRP3 Inhibitor)LPS Challenge Mouse ModelPlasma IL-1β levelsSuppression of plasma IL-1β
Pyridine Derivative (LHT-17-19)Lung Cancer Xenograft Mouse ModelTumor volume and metastasisDemonstrated anti-tumor and anti-metastatic effects
Pyridine-2-Carboxamide (HPK1 Inhibitor)Murine Colorectal Cancer ModelTumor Growth Inhibition (TGI)Up to 94.3% TGI in combination therapy

Pharmacokinetic and Biotransformation Profiles in Non Human Systems

Absorption and Distribution Studies in Pre-clinical Models (e.g., mice, rats)

No data is available regarding the absorption and distribution of N-(1,2-oxazol-4-yl)pyridine-4-carboxamide in any preclinical model.

Metabolic Stability and Metabolite Identification in Animal Models

There are no published studies identifying the metabolic stability or the metabolites of this compound in animal models.

Elucidation of Elimination Pathways in Non-Human Species

Information on the elimination pathways for this compound in non-human species is not available.

Correlation of In Vitro and In Vivo Pharmacokinetic Parameters

Without any in vitro or in vivo data, no correlation of pharmacokinetic parameters can be discussed.

A table of mentioned compounds cannot be generated as no compounds were discussed in the context of the requested article.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Analysis for N-(1,2-oxazol-4-yl)pyridine-4-carboxamide

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is crucial for understanding the binding mode of this compound and for elucidating the key intermolecular interactions that stabilize the ligand-protein complex.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The this compound molecule is then computationally "docked" into the active site of the protein. The docking algorithm samples a wide range of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

The analysis of the docked pose of this compound would reveal several types of non-covalent interactions that contribute to its binding affinity. These interactions often include:

Hydrogen Bonds: The amide group and the nitrogen atoms in the pyridine (B92270) and oxazole (B20620) rings of the compound are potential hydrogen bond donors and acceptors, respectively. These can form strong hydrogen bonds with amino acid residues in the protein's active site, such as serine, threonine, or glutamine.

Hydrophobic Interactions: The aromatic pyridine and oxazole rings can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

π-π Stacking: The planar aromatic rings of the ligand can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan, leading to favorable π-π stacking interactions. nih.gov

The results of a molecular docking study can be summarized in a data table, highlighting the key interactions and the estimated binding energy.

Interaction TypeInteracting Ligand MoietyInteracting Protein ResidueDistance (Å)
Hydrogen BondAmide N-HAsp123 (Backbone C=O)2.9
Hydrogen BondPyridine NSer89 (Side Chain O-H)3.1
π-π StackingPyridine RingPhe256 (Side Chain)3.5
HydrophobicOxazole RingLeu145 (Side Chain)3.8
Binding Energy (kcal/mol) -8.5

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com For this compound and its analogues, a QSAR model can predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Commonly used molecular descriptors in QSAR studies include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the molecular descriptors with the biological activity. A robust QSAR model is characterized by high statistical significance, typically evaluated by parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of estimation (SEE). nih.govnih.gov

For a series of this compound analogues, a hypothetical QSAR equation might look like:

pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_Donors + 2.5

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight (MW) is detrimental.

In Silico ADMET Prediction for Non-Human Systems and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools and drug-likeness assessments are used early in the drug discovery process to filter out compounds with poor pharmacokinetic profiles. nih.govresearchgate.net

For this compound, various computational models can predict its ADMET properties. These predictions are often based on large datasets of experimentally determined ADMET data and use machine learning algorithms to establish relationships between molecular structure and pharmacokinetic behavior.

Key ADMET properties that can be predicted in silico include:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxicities, such as mutagenicity and carcinogenicity.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally bioavailable drugs.

PropertyPredicted ValueLipinski's Rule of FiveCompliance
Molecular Weight204.18 g/mol < 500Yes
LogP1.5< 5Yes
H-bond Donors1< 5Yes
H-bond Acceptors4< 10Yes

This is a hypothetical data table for illustrative purposes.

De Novo Design and Virtual Screening for Novel this compound Analogues

De novo design and virtual screening are computational techniques used to identify novel and potent analogues of a lead compound.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific protein target. For this compound, a virtual screening campaign could be initiated to find other compounds with a similar scaffold that might exhibit improved activity or a better ADMET profile. This process typically involves docking millions of compounds into the target's active site and ranking them based on their predicted binding affinity.

De novo design , on the other hand, involves the computational generation of novel molecular structures from scratch. These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of the protein's active site. The goal is to design novel molecules that have a high predicted affinity for the target and favorable drug-like properties. Based on the structure of this compound, a de novo design program could suggest modifications to the pyridine or oxazole rings, or to the carboxamide linker, to enhance binding interactions with the target protein.

The output of these methods is a set of novel chemical structures that can then be synthesized and tested experimentally, accelerating the process of lead optimization.

Advanced Spectroscopic and Analytical Techniques for Research Applications

High-Resolution NMR Spectroscopy for Structure Elucidation of Research Products and Metabolites

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For N-(1,2-oxazol-4-yl)pyridine-4-carboxamide and its potential metabolites, one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide definitive evidence of chemical identity and purity.

The ¹H NMR spectrum is used to identify all unique proton environments in the molecule. For the parent compound, distinct signals corresponding to the protons on the pyridine (B92270) and oxazole (B20620) rings would be expected. The pyridine ring protons typically appear as doublets in the aromatic region, while the oxazole ring protons have characteristic chemical shifts. The amide proton (N-H) would likely appear as a broad singlet.

The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, including the carbonyl carbon of the amide group and the carbons of the two heterocyclic rings. Advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) are used to correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework and confirming the connectivity between the pyridine, carboxamide, and oxazole moieties.

In metabolic studies, NMR is invaluable for determining the precise structure of biotransformation products. For instance, if a hydroxylation event occurs on the pyridine ring, NMR can pinpoint the exact position of the new hydroxyl group by observing shifts in the signals of nearby protons and carbons and through new long-range correlations.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2/C6~8.7 (d)~150.5
Pyridine C3/C5~7.8 (d)~121.0
Pyridine C4-~145.0
Carboxamide C=O-~164.0
Carboxamide N-H~10.5 (s, br)-
Oxazole C3~8.9 (s)~140.0
Oxazole C4-~115.0
Oxazole C5~8.4 (s)~152.0

Note: This table presents hypothetical data based on typical chemical shifts for similar heterocyclic structures. Actual values would need to be determined experimentally.

Mass Spectrometry (MS/MS) for Biotransformation Pathway Mapping and Quantification

Tandem mass spectrometry (MS/MS) is a highly sensitive technique essential for identifying and quantifying drug metabolites in complex biological matrices such as plasma, urine, and liver microsome incubates. This is critical for mapping the biotransformation pathways of this compound.

The process typically begins with identifying the protonated molecular ion ([M+H]⁺) of the parent compound using a high-resolution mass spectrometer. This parent ion is then isolated and fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint.

When analyzing biological samples, metabolites are detected by searching for specific mass shifts from the parent drug's mass. Common metabolic reactions include oxidation (a mass increase of +16 Da), N-dealkylation, or hydrolysis. For this compound, plausible metabolic pathways would include:

Hydrolysis: Cleavage of the amide bond to yield pyridine-4-carboxylic acid and 4-amino-1,2-oxazole. rrpharmacology.rusemanticscholar.org

Hydroxylation: Addition of a hydroxyl group to either the pyridine or oxazole ring, resulting in an increase in mass of 16 Da. nih.gov

Phase II Conjugation: Further modification of hydroxylated metabolites with glucuronic acid or sulfate, leading to a significant increase in mass and water solubility to facilitate excretion.

Once a potential metabolite is detected by its unique mass, MS/MS is performed on its molecular ion. The resulting fragmentation pattern is compared to that of the parent compound to deduce the site of metabolic modification. For example, if hydroxylation occurred on the pyridine ring, fragments containing that ring would show a 16 Da mass shift, while fragments of the oxazole portion would remain unchanged.

Table 2: Plausible Metabolic Pathways and Mass Shifts for this compound
Biotransformation PathwayResulting MetaboliteMass Change (Da)Expected [M+H]⁺
Parent CompoundThis compound0204.04
Hydrolysis (Amide)Pyridine-4-carboxylic acid + 4-amino-1,2-oxazole+18 (cleavage)124.04 / 85.03
HydroxylationHydroxy-N-(1,2-oxazol-4-yl)pyridine-4-carboxamide+16220.04
Glucuronidation (Phase II)Hydroxy-Metabolite Glucuronide+176396.07

Note: This table is illustrative of potential biotransformation pathways. The exact metabolites must be confirmed through experimental studies.

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography is the gold standard for visualizing the three-dimensional structure of a molecule and its non-covalent interactions with a biological target, such as a protein or enzyme, at an atomic level. Obtaining a high-resolution crystal structure of this compound bound to its target is crucial for understanding its mechanism of action and for guiding further structure-based drug design.

The process involves co-crystallizing the purified target protein with the compound. The resulting crystals are then exposed to a focused beam of X-rays, and the diffraction pattern is recorded. This pattern is computationally processed to generate an electron density map, into which the atomic structure of the protein-ligand complex is built and refined.

The final structure reveals the precise binding mode of the compound, including:

Key Hydrogen Bonds: Interactions between hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl oxygen or ring nitrogens) on the compound and specific amino acid residues in the protein's active site. nih.govnih.gov

Hydrophobic Interactions: How the aromatic pyridine and oxazole rings fit into nonpolar pockets of the target.

π-π Stacking: Potential stacking interactions between the heterocyclic rings of the compound and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

This detailed structural information is invaluable for explaining the compound's potency and selectivity and provides a rational basis for designing next-generation analogs with improved properties.

Table 3: Example Crystallographic Data Parameters for a Small Molecule-Target Complex
ParameterExample Value
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50.1, b=85.2, c=110.5
Resolution (Å)1.8
R-work / R-free0.19 / 0.22
Key InteractionsH-bond: Amide NH to Asp120 (backbone C=O)
H-bond: Pyridine N to Ser85 (sidechain OH)
π-π Stacking: Oxazole ring with Phe170

Note: This table provides a hypothetical example of the type of data obtained from an X-ray crystallography experiment. Specific data can only be generated from successful co-crystallization.

Advanced Chromatographic Methods for Biological Sample Analysis (e.g., HPLC-MS/MS in PK/PD studies)

Advanced chromatographic methods, particularly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), are fundamental for pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies measure how a drug's concentration changes over time in the body, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

A robust and validated HPLC-MS/MS bioanalytical method is required to accurately quantify this compound in biological samples like blood or plasma. rrpharmacology.ru The development of such a method involves several key steps:

Sample Preparation: Extraction of the compound from the complex biological matrix, often using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. nih.gov

Chromatographic Separation: An HPLC system with a reverse-phase column (e.g., a C18 column) is used to separate the parent compound from its metabolites and endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed.

Mass Spectrometric Detection: The eluent from the HPLC is ionized (usually via electrospray ionization, ESI) and analyzed by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion-to-product ion transition is monitored for the parent drug and an internal standard. This provides exceptional selectivity and sensitivity, allowing for quantification down to very low concentrations (ng/mL or pg/mL).

This validated method can then be used to analyze samples collected at various time points after drug administration to generate concentration-time profiles, from which key PK parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) are calculated. nih.gov

Table 4: Typical Parameters for an HPLC-MS/MS Method for Quantifying a Small Molecule in Plasma
ParameterTypical Setting
HPLC System
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Parent)e.g., m/z 204.0 -> 121.0
MRM Transition (Internal Standard)Compound-specific
Lower Limit of Quantification1 ng/mL

Note: This table illustrates a typical method setup. Parameters must be optimized specifically for this compound.

Future Research Directions and Translational Potential Pre Clinical Focus

Development of Novel N-(1,2-oxazol-4-yl)pyridine-4-carboxamide Scaffolds with Enhanced Selectivity

The development of novel analogs of this compound with improved selectivity for specific biological targets is a key area for future research. The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comresearchgate.net Similarly, the pyridine (B92270) carboxamide moiety is a common feature in many therapeutic agents. nih.gov

Future medicinal chemistry efforts could focus on systematic modifications of the this compound core to enhance its selectivity. Structure-activity relationship (SAR) studies will be crucial in this endeavor. These studies involve synthesizing a library of derivatives with modifications at various positions on both the isoxazole and pyridine rings and evaluating their activity and selectivity against a panel of biological targets. For instance, substitutions on the phenyl ring of related isoxazole-carboxamide derivatives have been shown to significantly influence their anticancer activity. nih.gov

Computational modeling and structure-based drug design can guide the synthesis of these novel scaffolds. By identifying potential binding sites on target proteins, researchers can design modifications to the this compound structure that optimize interactions and improve selectivity, thereby minimizing off-target effects.

Exploration of Combination Research Strategies in Disease Models

Investigating the efficacy of this compound and its derivatives in combination with existing therapeutic agents is a promising strategy to enhance treatment outcomes and overcome drug resistance. In oncology, for example, combination therapies are becoming the standard of care. The isoxazole motif is present in compounds that have shown potent anticancer activities, and exploring the synergistic effects of a novel this compound analog with established chemotherapeutic drugs or targeted therapies could lead to more effective cancer treatments. mdpi.comnih.gov

Pre-clinical disease models, such as in vitro cell cultures and in vivo animal models, will be instrumental in evaluating these combination strategies. Researchers can assess whether the combination of an this compound derivative and another drug results in synergistic, additive, or antagonistic effects on disease progression. These studies can also elucidate the underlying mechanisms of any observed synergy, providing a rationale for clinical translation.

Identification of Novel Therapeutic Applications in Pre-clinical Settings

The structural motifs within this compound suggest a broad range of potential therapeutic applications that warrant pre-clinical investigation. Isoxazole derivatives have been explored for their potential in treating a multitude of conditions, including cancer, infectious diseases, and inflammatory disorders. mdpi.comnih.gov The pyridine carboxamide scaffold has also been a key component in the development of drugs for various diseases. nih.gov

Future pre-clinical studies should aim to screen this compound and its optimized derivatives against a diverse array of disease models. High-throughput screening assays can be employed to identify novel biological targets and therapeutic areas. For instance, given the prevalence of the isoxazole ring in compounds with neurological activity, exploring the potential of this compound derivatives in models of neurodegenerative diseases could be a fruitful area of research. nih.gov Similarly, its potential as an antimicrobial agent could be investigated against a panel of pathogenic bacteria and fungi.

Bridging Pre-clinical Discoveries Towards Investigative Tool Compounds for Biological Research

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable investigative tool compounds for biological research. A potent and selective inhibitor of a specific enzyme or receptor can be an indispensable tool for elucidating its role in physiological and pathological processes.

Should a derivative of this compound be identified with high affinity and selectivity for a particular biological target, it could be developed into a chemical probe. Such probes can be used in a variety of pre-clinical research settings, from cell-based assays to animal models, to dissect complex biological pathways. The development of these tool compounds can accelerate our understanding of disease mechanisms and aid in the identification and validation of new drug targets. The journey from a promising scaffold to a clinically approved drug is long and arduous, but the foundational pre-clinical research into compounds like this compound is essential for driving therapeutic innovation.

Q & A

Q. What are the established synthetic routes for N-(1,2-oxazol-4-yl)pyridine-4-carboxamide, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves condensation reactions between pyridine-4-carboxylic acid derivatives and functionalized oxazole precursors. Key steps include:

  • Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the oxazole amine .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalytic Optimization : Acidic or basic conditions may be required depending on the oxazole substituent’s reactivity. For example, K₂CO₃ is often used to deprotonate amine intermediates .

Q. Critical Factors Affecting Yield :

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential for isolating pure products .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks. For example, pyridine ring protons resonate at δ 8.5–9.0 ppm, while oxazole protons appear at δ 7.0–8.0 ppm .
    • FT-IR : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. What crystallographic refinement strategies are recommended for resolving electron density ambiguities in this compound derivatives?

Methodological Answer:

  • Software Tools : SHELX suite (SHELXL for refinement) and OLEX2/ORTEP-III for visualizing thermal ellipsoids and hydrogen bonding .
  • Handling Disorder : Apply PART instructions in SHELXL to model disordered oxazole or pyridine rings, with occupancy factors refined isotropically .
  • Hydrogen Bonding Analysis : Use PLATON to identify intermolecular interactions (e.g., N-H···O bonds) that stabilize crystal packing .

Q. How can 3D-QSAR modeling be applied to optimize the biological activity of pyridine-4-carboxamide derivatives?

Methodological Answer:

  • Dataset Preparation : Collect IC₅₀ values for analogs (e.g., anti-inflammatory or kinase inhibition data) and convert to log(1/IC₅₀) .
  • Molecular Alignment : Align structures using the pyridine-4-carboxamide core as a common pharmacophore (VLife MDS or SYBYL) .
  • Descriptor Selection : Electrostatic (Mulliken charges), steric (van der Waals volumes), and hydrophobic (logP) parameters are critical for model accuracy .
  • Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets to ensure predictive power .

Q. What analytical approaches reconcile discrepancies in reported biological activities of structurally similar pyridinecarboxamide compounds?

Methodological Answer:

  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on oxazole improve kinase inhibition ).
  • Molecular Docking : Use AutoDock Vina to simulate binding modes with target proteins (e.g., MEK1 kinase). Pay attention to hydrogen bonds between the amide group and kinase hinge region .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., bond flexibility in oxazole rings ) with biochemical assays to identify conformational determinants of activity .

Example Contradiction Resolution :
If Compound A shows higher potency than Compound B despite similar logP values, docking may reveal that Compound A’s oxazole group forms additional π-π interactions with hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.